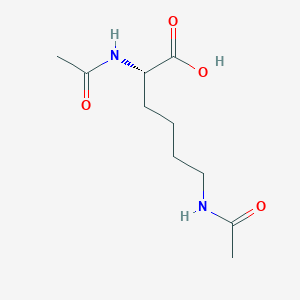

AC-Lys(AC)-OH

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2,6-diacetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZUEHHBTYJTKY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Direct Synthesis on a Solid Support:a More Direct Approach Involves Synthesizing the Acetylated Lysine Moiety Directly Onto a Solid Support. for Example, Magnetic Microbeads Can Be Used As the Solid Phase.researchgate.netthe Synthesis Can Proceed As Follows:

An amino acid with orthogonal protecting groups, such as Fmoc-Lys(Mtt)-OH, is coupled directly to the magnetic beads.

The N-terminal Fmoc group is removed, and the free amine is acetylated using a reagent like acetic anhydride (B1165640).

Finally, the side-chain protecting group (Mtt) is cleaved to expose the free ε-amino group, resulting in lysine (B10760008) immobilized and acetylated at its α-amino position.

Chemical Acetylation of Immobilized Ligands:another Strategy Involves the Chemical Acetylation of Pre Existing Ligands on a Solid Support. This is Particularly Useful for Creating Protease Resistant Affinity Matrices. Protocols Have Been Developed Where Matrix Beads Are Treated with a Short Pre Incubation of Sulfo Nhs Acetate S Nhs Ac .protocols.ioprotocols.ionih.govthis Reagent Efficiently Acetylates Free Amines on Lysine Side Chains of Bead Bound Ligands E.g., Antibodies, Streptavidin , Rendering Them Resistant to Cleavage by Proteases Like Lys C.protocols.ionih.govthis Method is Effective, Rapid, and Uses Non Toxic Chemicals Under Mild Conditions.nih.gov

Diacetylated Lysine as a Substrate for Enzyme Activity Studies

AC-Lys(AC)-OH and similar acetylated lysine derivatives are instrumental in characterizing the activity and specificity of various enzymes.

Nα-acetyl-L-lysine, a related compound, is utilized as a substrate to study the carboxyl oxygen exchange reactions catalyzed by proteases like Lysyl endopeptidase (Lys-C) and trypsin. nih.govnih.gov In this reaction, the protease catalyzes the incorporation of an ¹⁸O atom from H₂¹⁸O solvent into the α-carboxyl group of the acetylated lysine. nih.gov

Studies have shown that the optimal pH for this exchange reaction is significantly more acidic than the optimal pH for the amidase activity of these enzymes. nih.gov For instance, the optimal pH for the carboxyl oxygen exchange reaction catalyzed by Lys-C is 5.0, and for trypsin, it is 6.0. nih.gov At these acidic pH levels, both enzymes exhibit higher substrate binding affinities (lower Km) and higher catalytic rates (higher kcat) for the carboxyl oxygen exchange reaction compared to their activities at alkaline pHs. nih.gov The combination of trypsin and Lys-C is often used to enhance protein digestion for mass spectrometry analysis, as it reduces the number of missed cleavages at lysine residues. researchgate.netthermofisher.commsbioworks.comselectscience.net

Table 1: Optimal pH for Carboxyl Oxygen Exchange vs. Amidase Activity

| Enzyme | Optimal pH (Carboxyl Oxygen Exchange) | Optimal pH (Amidase Activity) |

|---|---|---|

| Lys-C | 5.0 nih.gov | ~8.0-9.0 nih.gov |

| Trypsin | 6.0 nih.gov | ~8.0-9.0 nih.gov |

This table illustrates the differing optimal pH conditions for two key enzymatic activities of Lys-C and Trypsin.

Diacetylated lysine serves as a mimic of acetylated histone tails, making it a relevant substrate for studying histone deacetylases (HDACs) and sirtuins (SIRTs), which are NAD⁺-dependent lysine deacetylases. nih.govresearchgate.net These enzymes remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in regulating gene expression and other cellular processes. researchgate.netscbt.com

The interaction of acetylated substrates with HDACs is highly specific. For example, the crystal structure of HDAC8 in complex with an acetylated peptide reveals that the acetylated lysine residue protrudes into a narrow active site cavity, coordinating with a Zn²⁺ ion via its carbonyl oxygen. embopress.org Sirtuins, such as SIRT1, SIRT2, and SIRT3, have been shown to deacetylate two adjacent acetylated lysine residues, indicating their ability to process di- or poly-acetylated substrates. nih.gov The deacetylation reaction catalyzed by sirtuins involves the hydrolysis of NAD⁺. researchgate.netmdpi.com

Table 2: Enzyme Classes Involved in Lysine Deacetylation

| Enzyme Class | Cofactor Requirement | Substrate Example |

|---|---|---|

| Histone Deacetylases (HDACs) | Zn²⁺ researchgate.net | Acetylated Histones scbt.com |

| Sirtuins (SIRTs) | NAD⁺ researchgate.netmdpi.com | Acetylated Histones, p53 nih.gov |

This table summarizes the key characteristics of the two major classes of enzymes that remove acetyl groups from lysine residues.

The study of protease substrate specificity is crucial for understanding their biological roles and for the development of specific inhibitors. The paracaspase MALT1, for instance, exhibits a very strong preference for an arginine residue at the P1 position of its substrates. nih.gov Its optimal cleavage sequence is Leu-Val-Ser-Arg↓. nih.gov

Given this high specificity for arginine, a diacetylated lysine residue, such as that in this compound, would not be an effective substrate for MALT1 at the P1 position. This highlights the stringent requirements of some proteases for their substrate recognition sequences. While MALT1 activity can be modulated by amino acids at other positions (P5-P2), the P1 arginine is a near absolute requirement. nih.govnih.govresearchgate.net

Lysine acetylation is a widespread post-translational modification that can significantly modulate the activity of enzymes. nih.govresearchgate.net The addition of an acetyl group to the ε-amino group of a lysine residue neutralizes its positive charge. nih.gov This change can alter a protein's conformation, its interactions with other molecules, and its catalytic activity. nih.govresearchgate.net

For example, the acetylation of a key lysine residue in the active site of some enzymes can lead to their inactivation, while in other cases, it can enhance their activity. nih.gov The reversible nature of lysine acetylation, controlled by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), allows for the dynamic regulation of metabolic pathways and other cellular processes. nih.govnih.gov The use of compounds like this compound in enzymatic assays helps to elucidate how acetylation at specific sites can influence enzyme function.

Investigation of Post-Translational Modification Mechanisms

This compound is a valuable tool for dissecting the complex mechanisms of post-translational modifications, particularly lysine acetylation.

Lysine acetylation is a dynamic and reversible process regulated by the opposing activities of lysine acetyltransferases (KATs), which add the acetyl group, and lysine deacetylases (KDACs), which remove it. nih.govfrontiersin.orgfrontiersin.org This balance between acetylation and deacetylation is crucial for maintaining cellular homeostasis. nih.gov

The study of lysine acetylation extends beyond histones to a vast number of non-histone proteins involved in virtually every cellular process. nih.govnih.gov The use of acetylated substrates, including diacetylated lysine derivatives, in in vitro and in cell-based assays allows researchers to investigate the kinetics and specificity of KATs and KDACs. frontiersin.org This helps to unravel how these enzymes are regulated and how they contribute to the control of protein function in response to various cellular signals. Furthermore, understanding these mechanisms is critical as dysregulation of lysine acetylation is implicated in numerous diseases. nih.gov

Table 3: Key Enzymes in Lysine Acetylation Regulation

| Enzyme Family | Function | Acetyl Donor/Cofactor |

|---|---|---|

| Lysine Acetyltransferases (KATs) | Adds acetyl group to lysine | Acetyl-CoA nih.gov |

| Lysine Deacetylases (KDACs/HDACs) | Removes acetyl group from lysine | Zn²⁺ (for HDACs) researchgate.net |

| Sirtuins (SIRTs) | Removes acetyl group from lysine | NAD⁺ researchgate.net |

This table outlines the primary enzymes responsible for the addition and removal of acetyl groups on lysine residues, a key process in cellular regulation.

Role in Protein-Protein Interactions and Conformational Dynamics

The diacetylation of lysine, resulting in Nα,Nε-diacetyllysine (this compound), significantly alters the physicochemical properties of the lysine side chain, thereby influencing protein-protein interactions and conformational dynamics. The primary effect of this modification is the neutralization of the positive charge on the ε-amino group of the lysine residue. nih.gov This charge neutralization can disrupt or weaken electrostatic interactions that are crucial for maintaining specific protein conformations and mediating interactions with other molecules. nih.govresearchgate.net

In the context of protein structure, the acetylation of lysine residues can lead to substantial conformational changes. For instance, in the blood protein beta 2-glycoprotein I, chemical acetylation of its numerous lysine residues induces a shift from a closed, circular conformation to an open, linear form. researchgate.net This demonstrates that the electrostatic interactions involving positively charged lysine residues play a major role in stabilizing the protein's native fold. researchgate.net Although this study was conducted on a full protein, the fundamental principle of charge neutralization by acetylation directly applies to the this compound moiety. When incorporated into a peptide chain, the diacetylated lysine residue would lack the ability to form salt bridges, potentially leading to localized unfolding or altered secondary structure.

Furthermore, the addition of acetyl groups increases the hydrophobicity of the lysine side chain. This alteration can influence the partitioning of the residue within the protein structure, favoring burial in the hydrophobic core over exposure to the aqueous solvent. In histone tails, for example, lysine acetylation is a key post-translational modification that regulates chromatin structure. nih.gov The acetylated tails become more dynamic and can oscillate between different conformational states, affecting their interaction with the DNA minor groove. nih.gov This increased dynamism and altered interaction profile are direct consequences of the changes in charge and hydrophobicity imparted by acetylation.

The impact of lysine acetylation on protein-protein interactions is well-documented. By neutralizing the positive charge, acetylation can abrogate binding to proteins that recognize and bind to unmodified lysine. Conversely, the acetylated lysine can be specifically recognized by proteins containing bromodomains, which are specialized modules that bind to acetyl-lysine motifs. researchgate.nethmdb.ca This creates a switch-like mechanism where acetylation can turn off one set of interactions while turning on another, fundamentally altering cellular signaling and protein function. While these observations are made in the context of larger proteins, the this compound compound serves as the fundamental chemical entity responsible for these recognition events.

Table 1: Impact of Lysine Diacetylation on Protein Properties

| Property | Effect of Diacetylation | Consequence |

| Charge | Neutralization of positive charge | Weakens or disrupts electrostatic interactions and salt bridges. nih.govresearchgate.net |

| Hydrophobicity | Increased | May favor burial of the residue within the protein core. nih.gov |

| Conformation | Can induce significant changes | Alters secondary and tertiary protein structure. researchgate.net |

| Dynamics | Increased flexibility of peptide backbone | Can lead to more dynamic and disordered protein regions. nih.gov |

| Interactions | Abrogates binding to lysine-binding proteins; enables binding to bromodomain-containing proteins. | Alters protein-protein interaction networks and cellular signaling. researchgate.nethmdb.ca |

Chemical Reactivity and Biological Adduct Formation

Radical Acylation and Advanced Glycation End-Product (AGE) Formation Studies

The diacetylated lysine, this compound, exhibits distinct chemical reactivity, particularly in the context of radical reactions and the formation of Advanced Glycation End-Products (AGEs). These reactions are implicated in various pathological conditions, including neurodegenerative diseases and diabetes. nih.gov

Studies on the radical acylation of lysine derivatives have provided insights into how this compound might be formed non-enzymatically. Highly electrophilic α-dicarbonyl compounds like diacetyl and methylglyoxal, which are known to accumulate in several human diseases, can react with peroxynitrite to generate acetyl radicals. nih.govresearchgate.net These acetyl radicals can then modify amino acids. nih.gov Research using the lysine derivative Nα-acetyl-lysine methyl ester (Ac-Lys-OMe) demonstrated that treatment with a diacetyl/peroxynitrite system leads to the formation of Nα,Nε-diacetyl-lysine methyl ester (Ac-Lys(Ac)-OMe). researchgate.net This reaction confirms the susceptibility of the ε-amino group of a monoacetylated lysine to further radical-mediated acetylation. researchgate.net The reaction proceeds via the addition of an acetyl radical, and its pH profile is bell-shaped, peaking around pH 7.5. nih.govresearchgate.net While this study used a methyl ester derivative, the fundamental reactivity of the lysine amino groups is expected to be similar for the free acid, this compound.

Table 2: Products of Radical Acylation of Lysine Derivatives

| Starting Material | Reagents | Major Product | Significance |

| Ac-Lys-OMe | Diacetyl/Peroxynitrite | Ac-Lys(Ac)-OMe | Demonstrates non-enzymatic diacetylation of lysine via radical mechanism. researchgate.net |

| Z-Lys-OMe | Diacetyl/Peroxynitrite | Z-Lys(Ac)-OMe | Confirms reactivity of the ε-amino group to radical acetylation. nih.gov |

Lysine residues are also primary targets for the formation of Advanced Glycation End-Products (AGEs), a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins or lipids. mdpi.comnih.gov The initial step involves the condensation of a reducing sugar with a free amino group, such as the ε-amino group of lysine, to form a Schiff base, which then rearranges to a more stable Amadori product. nih.gov Over time, these products undergo a series of reactions, including oxidation, dehydration, and cyclization, to form irreversible AGEs. nih.gov

The presence of an acetyl group on the ε-amino group of lysine, as in this compound, would block its participation in the initial glycation reaction, thereby preventing the formation of AGEs at that specific site. However, the α-amino group, if not part of a peptide bond, could still be susceptible to glycation. Therefore, the diacetylation of lysine can be seen as a protective modification against the formation of certain AGEs. Common AGEs derived from lysine include Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL). mdpi.comnih.gov The formation of these specific AGEs would be inhibited by the acetylation of the ε-amino group.

Impact on Peptide Reactivity and Stability

The diacetylation of lysine has a notable impact on the reactivity and stability of peptides containing this modified amino acid. Acetylation of the N-terminal α-amino group has been shown to increase the stability of peptides against proteolytic degradation. biosynth.com This is because many exopeptidases, which cleave peptides from the N-terminus, recognize and require a free α-amino group for their activity. By acetylating this group, as in this compound, the peptide becomes a poorer substrate for these enzymes, thus prolonging its half-life.

The acetylation of the ε-amino group also alters the chemical reactivity of the lysine side chain. The free ε-amino group of lysine is a potent nucleophile and can participate in various chemical reactions, including the formation of Schiff bases and isopeptide bonds. youtube.com Diacetylation effectively caps (B75204) this reactive group, rendering it chemically inert under physiological conditions. This can be advantageous in peptide synthesis and in the design of therapeutic peptides where side reactions involving the lysine side chain are undesirable.

Analytical Methodologies for Diacetylated Lysine and Its Peptides

Mass Spectrometry (MS) Applications in Acetyl-Lysine Research

Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of protein acetylation, a critical post-translational modification (PTM) involved in regulating a wide range of cellular processes. nih.govfrontiersin.org Its high sensitivity and specificity allow for the comprehensive analysis of acetylated proteins and the precise mapping of acetylation sites. creative-proteomics.com MS-based proteomics, often coupled with immunoaffinity enrichment of acetylated peptides, has enabled the large-scale identification of thousands of acetylation sites in various organisms. frontiersin.orgnih.govnih.gov

Identification and Qualitative Assessment of Acetylated Lysine (B10760008) Residues

The initial identification of acetylated lysine residues in proteins is a fundamental step in understanding their biological function. Mass spectrometry is a powerful technique for this qualitative assessment. nih.gov A common workflow involves the enzymatic digestion of protein samples, followed by the enrichment of acetylated peptides using specific antibodies, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govplos.orgfrontiersin.org

Several criteria are used to confidently identify acetylated lysine peptides from MS data:

Mass Accuracy: The measured mass of the peptide ion must be within a narrow tolerance (typically <50 ppm) of the theoretical mass of the acetylated peptide. nih.gov

Retention Time Shift: Acetylated peptides are generally more hydrophobic than their unmodified counterparts and therefore elute later in reverse-phase chromatography, resulting in a characteristic retention time shift of 2-4 minutes. nih.gov

Fragment Ion Series: The MS/MS fragmentation spectrum must contain y- or b-ion series that flank the acetylated lysine residue, confirming the location of the modification. nih.gov

Diagnostic Immonium Ions: The presence of specific immonium ions in the MS/MS spectrum serves as a reliable indicator of an acetylated lysine. nih.gov

Furthermore, manual verification of peptide-spectrum matches is often performed to ensure high confidence in the identifications, especially for proteins identified from a single spectrum or peptide. plos.org This includes assessing the quality of fragmentation and adherence to established peptide fragmentation patterns. plos.org

Quantitative Proteomics and Acetylation Site Stoichiometry

Beyond simple identification, quantifying the extent of lysine acetylation at specific sites, known as stoichiometry, is crucial for understanding its functional impact. nih.govescholarship.org Quantitative proteomic approaches based on mass spectrometry provide this vital information. Methodologies for determining acetylation stoichiometry often involve comparing the ratio of endogenously acetylated lysines to unmodified lysines. researchgate.net

Several MS-based strategies are employed for quantitative analysis:

Label-free Quantification: This method compares the signal intensities of acetylated peptides between different samples to determine relative changes in acetylation levels. Techniques like MS1 Filtering have been used to analyze changes in lysine acetylation in the absence of specific enzymes. pnas.orgnih.gov

Stable Isotope Labeling: This approach involves introducing stable isotopes into peptides, either metabolically (e.g., using ¹³C-glucose) or chemically (e.g., using deuterated acetic anhydride), to create "heavy" and "light" versions of peptides. nih.govbiorxiv.org The ratio of these heavy and light forms, measured by MS, allows for accurate quantification of acetylation dynamics and stoichiometry. nih.govresearchgate.netbiorxiv.org

Data-Independent Acquisition (DIA): DIA, and specifically SWATH-MS, is a powerful technique that systematically collects fragment ion data for all precursor ions within a selected mass range. escholarship.orgacs.org This approach improves quantitative accuracy by using fragment ion intensities for quantification, which reduces interference and allows for the determination of site-level stoichiometry even in peptides with multiple lysine residues. escholarship.orgacs.org

These quantitative methods have revealed that while thousands of acetylation sites exist, many have a low level of stoichiometry, though some sites, particularly on metabolic enzymes and proteins involved in transcription and translation, can exhibit a high degree of acetylation. nih.gov

Diagnostic Ions and Fragmentation Patterns in Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a cornerstone of acetyl-lysine research, providing both sequence information and the precise location of the modification. The fragmentation of acetylated peptides in the mass spectrometer generates characteristic patterns and specific "diagnostic" ions that are instrumental in their identification. ebrary.net

Upon collision-induced dissociation (CID), acetylated lysine residues give rise to specific immonium ions. The most prominent and specific diagnostic ion for acetylated lysine (Kac) is the immonium ion-NH₃ at an m/z of 126.091. ebrary.netiyte.edu.tr Another, less specific, immonium ion appears at m/z 143.1179. nih.govebrary.net The ion at m/z 126.1 is considered a highly sensitive and specific marker for screening for acetylated lysine-containing peptides. iyte.edu.tr The presence of these diagnostic ions in an MS/MS spectrum is a strong indicator of an acetylated peptide. researchgate.netmpg.de In high-resolution mass spectrometry, the accurate mass of these ions allows for unambiguous assignment. mpg.de

The fragmentation pattern of the peptide backbone itself also provides crucial information. The presence of an acetyl group on a lysine residue influences the fragmentation, often promoting the cleavage of the amide bond C-terminal to the modified lysine (the Lys-Xxx bond), resulting in a more abundant series of b-ions. ebrary.net The site of acetylation can be further confirmed by observing a mass difference of 170 Da (the mass of an acetylated lysine residue) between consecutive y-ions or corresponding b-ions in the spectrum. ebrary.net

Stable Isotope Dilution and Isotopic Labeling Approaches

Stable isotope labeling is a powerful strategy in mass spectrometry for the accurate quantification of post-translational modifications, including lysine acetylation. nih.gov These methods rely on the introduction of a "heavy" isotope-labeled internal standard, which is chemically identical to the "light" endogenous analyte but has a different mass. This allows for precise ratiometric measurements.

Two main approaches are used:

Stable Isotope Dilution (SID): In SID, a known amount of a synthetic, stable isotope-labeled peptide (e.g., containing ¹³C and ¹⁵N labeled arginine or lysine) is added to a biological sample. nih.govresearchgate.net This "spiked-in" standard co-elutes and is co-ionized with its endogenous, unlabeled counterpart. By comparing the MS signal intensities of the heavy and light peptide pairs, the absolute quantity of the acetylated peptide in the original sample can be determined with high precision and accuracy. pnas.orgnih.gov This technique is often used in targeted quantification methods like selected reaction monitoring (SRM). pnas.orgresearchgate.net

Isotopic Labeling: This broader category includes methods where isotopes are incorporated into the entire proteome or specific modifications.

Metabolic Labeling: Cells are grown in media containing stable isotope-labeled precursors, such as ¹³C-glucose or D₃-acetate. nih.gov This allows for the tracking of newly synthesized acetyl groups over time, providing insights into the dynamics of acetylation. nih.gov

Chemical Labeling: After protein extraction, unmodified lysine residues are chemically acetylated using a stable isotope-labeled reagent, like ¹³C₂-acetic anhydride (B1165640) or deuterated acetic anhydride. biorxiv.orgnih.gov This allows for the determination of acetylation stoichiometry by comparing the signal from the endogenously acetylated ("light") peptides with the chemically labeled, unacetylated ("heavy") peptides. researchgate.netnih.gov

These isotopic labeling strategies are fundamental for studying the dynamics and stoichiometry of lysine acetylation, providing a more complete picture than simple relative quantification. nih.govnih.gov

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used extensively in the study of acetylated compounds like AC-Lys(AC)-OH and acetylated peptides. It is employed for both the purification of these compounds to a high degree of purity and for their analytical separation and quantification. mdpi.com

In the context of acetyl-lysine research, reversed-phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). mdpi.combmj.com Peptides and other compounds are separated based on their hydrophobicity; more hydrophobic molecules are retained longer on the column. nih.gov Acetylation increases the hydrophobicity of a peptide, leading to a longer retention time compared to its unmodified counterpart, a characteristic that aids in identification. nih.gov

HPLC is crucial for:

Purification: Following synthesis, crude peptides and compounds like this compound are purified using preparative RP-HPLC to achieve high purity (often >95% or ≥98%). mdpi.com The purity is then typically verified by analytical HPLC. mdpi.com

Fractionation: In large-scale proteomic studies, complex peptide mixtures obtained after protein digestion are fractionated by HPLC prior to mass spectrometry analysis. frontiersin.orgnih.gov This reduces the complexity of the sample being introduced into the mass spectrometer at any given time, allowing for the identification of a greater number of acetylated peptides. High-pH reversed-phase fractionation is a common strategy for this purpose. nih.gov

Analysis: HPLC is used in enzyme assays to separate the acetylated substrate from the deacetylated product, allowing for the measurement of enzyme activity. mdpi.com

The choice of column, mobile phase composition, and gradient are optimized to achieve the best separation for the specific analytes of interest.

Spectroscopic Techniques for Detection and Characterization

Spectroscopic techniques are pivotal in the study of diacetylated lysine, this compound, and its roles in biological systems. These methods allow for the detection, characterization, and quantification of this modified amino acid and peptides containing it, providing crucial insights into enzyme activity and reaction kinetics.

Fluorescence-Based Assays for Enzyme Activity

Fluorescence-based assays are widely employed to measure the activity of enzymes that modify this compound, such as sirtuins, which are NAD+-dependent deacetylases. plos.org These assays are prized for their high sensitivity and suitability for high-throughput screening of potential enzyme inhibitors or activators. researchgate.net

A common strategy involves the use of a peptide substrate containing an acetylated lysine residue and a fluorophore. nih.gov For instance, a substrate might incorporate 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in the intact peptide. nih.gov Upon enzymatic deacetylation of the lysine residue, a subsequent cleavage step by a protease like trypsin can release the AMC fluorophore, leading to a measurable increase in fluorescence. researchgate.netnih.gov Variations of this method utilize fluorescence resonance energy transfer (FRET), where a donor and a quencher dye are attached to the peptide. researchgate.netnih.gov Enzymatic cleavage separates the pair, resulting in a detectable fluorescence signal.

Another innovative approach utilizes the principle of aggregation-induced emission (AIE). acs.org A probe consisting of a hydrophobic tetraphenylethene (TPE) core linked to a peptide containing acetylated lysine is non-emissive in an aqueous solution. acs.org When the acetyl group is removed by an enzyme like SIRT1, the resulting change in the peptide's properties can lead to aggregation of the TPE core, causing a significant increase in fluorescence. acs.org This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity. acs.org

These fluorescence assays have been instrumental in identifying modulators of sirtuin activity. nih.govacs.org However, it is important to note that some fluorescent tags themselves can influence enzyme activity, potentially leading to artifacts. nih.gov Therefore, results from these assays are often validated with other methods.

Table 1: Examples of Fluorogenic Substrates for Sirtuin Activity Assays

| Substrate Type | Principle | Enzyme Target | Application |

| AMC-based Peptide | Release of quenched fluorophore after deacetylation and proteolysis. nih.gov | Sirtuins (e.g., SIRT1, SIRT2, SIRT3) nih.govcaymanchem.com | High-throughput screening of inhibitors and activators. researchgate.netnih.gov |

| FRET-based Peptide | Separation of donor and quencher dyes upon deacetylation. researchgate.netnih.gov | Sirtuins | Overcoming artifacts associated with some fluorophores. researchgate.net |

| AIE-based Probe | Aggregation-induced emission upon deacetylation. acs.org | SIRT1 acs.org | Real-time detection of enzyme activity in living cells. acs.org |

| Myristoyl Peptide with Aminocoumarin | Increased signal-to-background ratio. researchgate.net | SIRT1, SIRT2, SIRT3 researchgate.net | High-throughput screening of modulators. researchgate.net |

UV-Vis Spectroscopy in Reaction Monitoring

UV-Vis spectroscopy offers a direct and continuous method for monitoring enzymatic reactions involving diacetylated lysine, particularly deacetylation. This technique relies on changes in the ultraviolet-visible absorption spectrum of the substrate or products during the reaction.

One application of UV-Vis spectroscopy is to monitor the consumption of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a co-substrate for sirtuin-catalyzed deacetylation. nih.gov The consumption of NAD+ can be coupled to other enzymatic reactions that result in a change in absorbance at a specific wavelength, such as 340 nm for the consumption of NADPH. nih.gov This allows for the continuous measurement of the deacetylation reaction rate. nih.gov

Furthermore, the products of the deacetylation reaction themselves can have distinct UV absorbance profiles. For example, the formation of O-acetyl-ADP-ribose, a product of sirtuin activity, can be detected by its strong absorbance at 260 nm. pnas.org This provides a direct way to follow the progress of the enzymatic reaction. pnas.org

In some cases, the peptide substrate itself can be chemically modified to facilitate UV-Vis monitoring. By substituting the carbonyl oxygen of the acyl group with sulfur, creating a thioacetylated lysine, the cleavage of the thioamide bond by certain histone deacetylases (HDACs) can be directly followed by monitoring the change in absorbance in the 260-280 nm range. acs.orgacs.org

Table 2: Application of UV-Vis Spectroscopy in Deacetylation Assays

| Monitored Species | Wavelength (nm) | Enzyme Class | Principle |

| NADPH | 340 | Sirtuins nih.gov | Coupled assay monitoring NAD+ consumption. nih.gov |

| O-acetyl-ADP-ribose | 260 | Sirtuins pnas.org | Direct detection of a reaction product. pnas.org |

| Thioacetylated Peptide | 260-280 | HDACs acs.orgacs.org | Monitoring cleavage of the thioamide bond. acs.orgacs.org |

| Peptide Substrate/Product | 214 | Sirtuins pnas.org | Separation and quantification by HPLC with UV detection. pnas.org |

Advanced Research Applications and Methodological Development

Utilization in Chemical Biology Probes and Tools

AC-Lys(AC)-OH and its derivatives are instrumental in the design and application of chemical biology probes and tools. These tools are crucial for studying the roles of lysine (B10760008) acetylation in complex biological systems.

Design and Application of Activity-Based Probes

Activity-based probes (ABPs) are powerful tools for profiling the activity of enzymes in complex biological mixtures. nih.govsiat.ac.cn this compound can be incorporated into peptide sequences to create probes that specifically target enzymes interacting with acetylated lysine, such as histone deacetylases (HDACs) and bromodomains. mdpi.comacs.orgacs.org

The design of these probes often involves a recognition element, a reactive "warhead," and a reporter tag. The peptide sequence containing the acetylated lysine acts as the recognition element, guiding the probe to the active site of the target enzyme. The warhead then forms a covalent bond with a catalytic residue in the active site, allowing for the detection and identification of the active enzyme. biorxiv.orgnih.gov

For instance, peptide-based ABPs incorporating acetylated lysine have been used to study the substrate specificity of various enzymes and to identify novel enzyme inhibitors. nih.govacs.org These probes can be tailored for high selectivity and can be used in living cells to monitor enzyme activity in real-time. siat.ac.cnacs.org

A key aspect of ABP design is the choice of the warhead and reporter group. Common warheads include diphenyl phosphonates and vinyl sulfones, while reporter tags can be fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry. biorxiv.orgnih.gov The modular nature of ABP design allows for the creation of a diverse range of probes for various applications. acs.org

| Probe Component | Function | Examples |

| Recognition Element | Binds to the active site of the target enzyme. | Peptides containing this compound |

| Warhead | Forms a covalent bond with the enzyme. | Diphenyl phosphonate, Vinyl sulfone |

| Reporter Tag | Allows for detection and/or purification of the labeled enzyme. | Biotin, Fluorophores |

Development of Biosensors and Diagnostic Tools

The specific recognition of acetylated lysine by certain protein domains, such as bromodomains, has been harnessed to develop biosensors for detecting this post-translational modification. While direct applications of this compound in standalone biosensors are still emerging, the principle of its interaction is fundamental to these technologies. mdpi.comacs.org

For example, biosensors can be designed using transcription factors that specifically bind to target metabolites, leading to a measurable output such as a change in fluorescence. frontiersin.orgnih.gov A similar principle could be applied using bromodomains to detect the presence of acetylated proteins.

Furthermore, this compound and related compounds are utilized in the development of diagnostic tools, such as those for early disease detection. chemimpex.com For instance, peptides containing acetylated lysine can be used to probe for the presence of autoantibodies in certain diseases. The development of amperometric biosensors for L-lysine using lysine dehydrogenase demonstrates the potential for creating specific and sensitive detection methods for amino acids and their derivatives. nih.gov

Computational Modeling and Simulation Studies

Computational methods provide invaluable insights into the structural and dynamic effects of lysine acetylation, complementing experimental data. This compound serves as a key building block for modeling acetylated peptides and proteins.

Conformational Analysis of Acetylated Peptides

The acetylation of lysine neutralizes its positive charge, which can have significant effects on the local conformation of a peptide or protein. mdpi.comrsc.org Computational conformational analysis, often using molecular dynamics (MD) simulations, can explore the conformational landscape of acetylated peptides. rsc.orgmdpi.com

These studies have shown that lysine acetylation can influence the propensity of a peptide to adopt certain secondary structures, such as helices or sheets. researchgate.netresearchgate.net For example, the acetylation of lysine can disrupt salt bridges and other electrostatic interactions, leading to a more flexible and open conformation. rsc.org The presence of an acetyl group can also introduce steric effects that influence peptide folding.

| Computational Method | Application in Conformational Analysis | Key Findings |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of acetylated peptides over time. | Acetylation can increase peptide flexibility and alter secondary structure propensity. nih.govbiorxiv.orgresearchgate.netacs.orguzh.ch |

| Conformational Grid Search | Systematically exploring the possible conformations of a peptide. | Identification of low-energy conformations and the effect of acetylation on the conformational landscape. mdpi.com |

| Density Functional Theory (DFT) | Calculating the electronic structure and energy of different conformations. | Provides accurate energy calculations to validate and refine conformations from other methods. researchgate.net |

Investigating Protein-Ligand Interactions with Acetylated Lysine

The interaction between acetylated lysine and "reader" domains, such as bromodomains, is a critical aspect of cellular signaling. mdpi.comacs.org Computational models are used to investigate the molecular details of these interactions, providing insights into binding affinity and specificity. uzh.chresearchgate.net

Molecular docking and MD simulations can predict how an acetylated peptide binds to a protein and identify the key residues involved in the interaction. uzh.ch These studies have revealed that the acetyl group of lysine often forms hydrogen bonds with specific residues in the binding pocket of the reader domain. acs.orgresearchgate.net Understanding these interactions at a molecular level is crucial for the design of small molecule inhibitors that can disrupt these interactions, which is a promising strategy in drug discovery. acs.org

Molecular Dynamics and Quantum Chemical Approaches

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic effects of lysine acetylation on protein structure and function. nih.govbiorxiv.orgresearchgate.netacs.orguzh.ch MD simulations can reveal how acetylation affects protein stability, flexibility, and interactions with other molecules. For example, simulations have shown that acetylation of histones can lead to the unwrapping of DNA from the nucleosome, increasing its accessibility. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure of acetylated lysine and its interactions in detail. researchgate.netresearchgate.net These methods can provide insights into the nature of the chemical bonds and the charge distribution within the acetylated lysine residue. This information is valuable for parameterizing the force fields used in MD simulations and for understanding the fundamental chemical properties of this important post-translational modification.

Role in Drug Design and Peptide-Based Therapeutics Research

This compound and its derivatives are instrumental in the development of novel therapeutic agents, particularly in the realm of peptide-based drugs.

This compound functions as a fundamental building block in the synthesis of more complex peptide structures. sigmaaldrich.comsigmaaldrich.com Its incorporation into peptide chains is a key strategy for creating therapeutic agents that can target specific biological pathways. chemimpex.com For instance, derivatives of acetylated lysine are used in the solid-phase synthesis of peptides, a common method for producing custom peptides for research and therapeutic development. sigmaaldrich.comsigmaaldrich.com The process often involves protecting groups like Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) attached to the alpha-amino group to control the peptide sequence during synthesis. sigmaaldrich.comsigmaaldrich.com

The use of lipidated amino acids, including acetylated lysine derivatives, has gained attention for their ability to enhance the pharmacokinetic properties of peptide-based active pharmaceutical ingredients (APIs). iris-biotech.de This modification can improve the stability and delivery of peptide drugs.

A notable example of its application is in the synthesis of the GHK tripeptide (glycyl-L-histidyl-L-lysine), a component used in cosmetics. mdpi.com The synthesis begins with the acetylation of lysine, demonstrating the foundational role of acetylated lysine in building more complex and functional peptides. mdpi.com

One of the most significant roles of this compound in drug design is its ability to mimic naturally occurring post-translationally modified proteins. chemimpex.com Lysine acetylation is a critical post-translational modification that regulates a wide range of cellular processes, including gene expression and protein function. deutsches-stiftungszentrum.defrontiersin.org

By incorporating acetylated lysine into synthetic peptides, researchers can create molecules that mimic the natural substrates of enzymes involved in these pathways, such as histone deacetylases (HDACs) and bromodomains. deutsches-stiftungszentrum.de This mimicry is a powerful tool for modulating the activity of these enzymes and the pathways they control. For example, peptides containing acetylated lysine can act as competitive inhibitors for bromodomains, which are proteins that recognize and bind to acetylated lysine residues on histones and other proteins. deutsches-stiftungszentrum.denih.gov Dysregulation of bromodomain function is implicated in diseases like cancer, making them attractive targets for drug discovery. deutsches-stiftungszentrum.de

The development of acetyl-lysine mimicking amino acids and other bioisosteres, such as 3,5-dimethylisoxazole, has been a significant advancement in this area. deutsches-stiftungszentrum.deacs.org These mimics can displace acetylated histone-mimicking peptides from bromodomains, offering a strategy for developing subtype-selective inhibitors. nih.govacs.org

Furthermore, acetylated lysine derivatives are used in assays to screen for inhibitors of HDACs, enzymes that remove acetyl groups from lysine residues. Identifying potent and selective HDAC inhibitors is a major focus of research for developing treatments for diseases where HDAC activity is dysregulated.

The rational design of peptides involves strategically modifying their structure to improve their therapeutic properties, such as stability, target affinity, and biological activity. mdpi.commdpi.com The incorporation of this compound and its analogs is a key strategy in this process.

Modifying peptides by adding acetyl groups can enhance their stability and efficacy. frontiersin.org For example, N-terminal acetylation can promote the formation of stable helical structures in peptides, which can be crucial for their biological function. frontiersin.org The modification of antimicrobial peptides (AMPs) is a prime example. A series of short, amino-terminal modified cationic peptides were designed and synthesized, with some exhibiting potent antibacterial activity without being harmful to mammalian cells. researchgate.net

In some cases, the addition of acetyl groups to lysine residues within a peptide sequence has been shown to improve resistance to proteases, enzymes that degrade peptides. frontiersin.org This increased stability can lead to a longer duration of action in the body. The rational design of AMPs often involves optimizing characteristics like net positive charge, hydrophobicity, and amphipathicity to enhance their antimicrobial activity and selectivity. mdpi.commdpi.comnih.gov The strategic placement of acetylated lysine can influence these properties.

| Research Area | Application of this compound | Key Findings | Citations |

| Antimicrobial Peptides | N-terminal acetylation and incorporation into peptide sequence. | Enhanced stability, protease resistance, and antibacterial potency. | frontiersin.orgresearchgate.net |

| Bromodomain Inhibition | Used in peptides to mimic acetylated histones. | Competitive inhibition of bromodomain binding, potential for anti-cancer therapeutics. | deutsches-stiftungszentrum.denih.gov |

| HDAC Inhibition | Used as a substrate in screening assays. | Identification of potential therapeutic agents targeting diseases linked to aberrant HDAC activity. | |

| Peptide Synthesis | A foundational building block for complex peptides. | Enables the creation of custom peptides for therapeutic and research purposes. | sigmaaldrich.comsigmaaldrich.comchemimpex.com |

Applications in Biotechnology and Vaccine Formulation Research

The utility of this compound extends into the fields of biotechnology and vaccine development.

In biotechnology, peptides and proteins are essential tools. The ability to produce recombinant proteins with specific modifications is crucial for many applications. This compound and related compounds can be used to study and engineer proteins with desired characteristics. For instance, a related compound, Ac-Lys(Ac)-D-Ala-D-Ala-OH, is noted for its importance in biotechnological processes like the production of recombinant proteins, where it can help improve yield and efficacy. chemimpex.com

In vaccine formulation research, this compound derivatives play a role in constructing self-adjuvanting lipopeptide vaccines. beilstein-journals.org Lipopeptides, which combine a peptide antigen with a lipid component, can act as their own adjuvants, stimulating a stronger immune response. beilstein-journals.org The synthesis of these complex molecules can involve the use of lipidated Fmoc-lysine derivatives. beilstein-journals.org The Multiple Antigen Peptide (MAP) system is another approach where a core matrix of lysine residues is used to present multiple copies of a peptide antigen, enhancing immunogenicity. pnas.org This system can be used to generate vaccines. pnas.org Furthermore, compounds that mimic bacterial components can be used in vaccine formulations to enhance the immune response. chemimpex.com

Q & A

Advanced Research Question

- FAIR Data Principles : Share datasets in machine-readable formats with metadata (e.g., via Figshare) .

- Collaborative Validation : Use inter-lab comparisons and blinded replicates to minimize bias .

- Protocol Harmonization : Adopt community standards (e.g., MIAPE for proteomics) .

What methodological considerations are critical when using this compound in fluorescence-based assays?

Advanced Research Question

- Probe Design : Optimize fluorophore-quencher pairs (e.g., FITC/DABCYL) to minimize background noise .

- Quenching Controls : Include unquenched substrates to validate signal specificity .

- Photostability : Assess fluorophore degradation under experimental conditions (e.g., prolonged light exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.